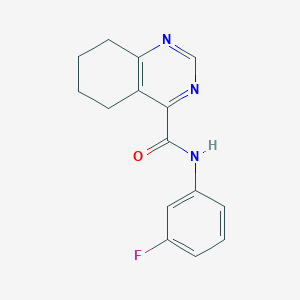

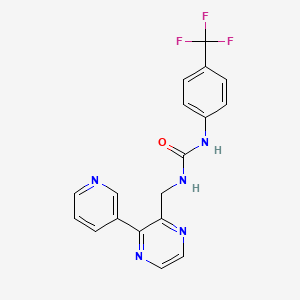

4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is a heterocyclic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole, pyridine, and thiazole rings. These structural motifs are commonly found in compounds with medicinal properties, and their arrangement within this molecule suggests potential for interactions with various biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, providing a scaffold for further functionalization . Additionally, diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides have been synthesized and their structures elucidated using various spectroscopic techniques, including NMR and mass spectrometry . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, stereochemical investigations of diastereomeric thiazolidine derivatives have been conducted using NMR spectroscopy, which could be relevant for understanding the stereochemistry of the thiazole moiety in the target compound . Furthermore, the crystal structure of a novel pyrazole derivative has been determined, providing insights into the conformational preferences and intermolecular interactions that could also be present in the compound of interest .

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the functional groups present in its structure. The pyrazole and pyridine rings can participate in various chemical reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. The thiazole ring might also undergo electrophilic substitution or act as a ligand in coordination chemistry. The synthesis of pyrimidine derivatives, for example, demonstrates the reactivity of similar heterocyclic systems in the presence of reagents like aldehydes, diketo compounds, and urea or thiourea .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms would contribute to its polarity and potential for hydrogen bonding, which could affect its solubility and interaction with biological molecules. The thermal stability of related compounds, as well as their spectroscopic properties, have been characterized, providing a basis for predicting the behavior of the compound under study . The compound's optical properties, including potential non-linear optical behavior, could also be inferred from studies on similar molecules .

Applications De Recherche Scientifique

Synthesis and Characterization

Research has been conducted on the synthesis and theoretical studies of compounds with structural similarities to 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide. For instance, the experimental and theoretical studies on the functionalization reactions of related pyrazole derivatives provide insights into the mechanisms of reaction and the structural elucidation of synthesized compounds through spectroscopic methods (Yıldırım, Kandemirli, & Demir, 2005).

Biological Evaluation

- Antibacterial Activity: Novel pyrazolopyridine derivatives have been synthesized and shown to possess moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria (Panda, Karmakar, & Jena, 2011).

- Anticancer and Anti-5-lipoxygenase Agents: A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, with certain derivatives showing promising activity against cancer cell lines and in inhibiting 5-lipoxygenase (Rahmouni et al., 2016).

- Antituberculosis Activity: Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of thiazole derivatives in treating tuberculosis (Jeankumar et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds with pyrazole and thiazole moieties have been known to exhibit diverse pharmacological effects .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Similar compounds have been known to exhibit diverse pharmacological effects .

Action Environment

Environmental factors can significantly impact the action of a compound, including its stability, solubility, and interaction with biological targets .

Propriétés

IUPAC Name |

4-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-10-14(22-9-18-10)15(21)17-6-11-4-3-5-16-13(11)12-7-19-20(2)8-12/h3-5,7-9H,6H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXILFRIGACQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)

![4H,5H,6H,7H,8H,9H-Pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2512092.png)

![1-(2,5-Dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2512097.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2512098.png)

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)